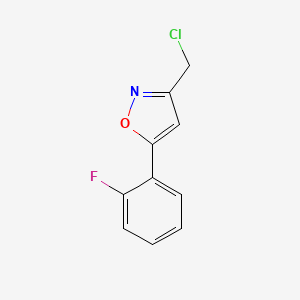

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole

Description

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole (CAS RN: 753479-56-0) is a heterocyclic compound featuring an isoxazole core substituted with a chloromethyl group at position 3 and a 2-fluorophenyl group at position 4. Its molecular formula is C₁₀H₇ClFNO, with a molecular weight of 211.62 g/mol. This compound is of interest in medicinal and agrochemical research due to the bioactivity of isoxazole derivatives, which are known for their antifungal, antibacterial, and enzyme-inhibiting properties .

Synthetic routes often involve cyclization of oxime intermediates followed by chlorination, yielding products with moderate to high purity (e.g., 69% yield for related compounds) .

Properties

IUPAC Name |

3-(chloromethyl)-5-(2-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-6-7-5-10(14-13-7)8-3-1-2-4-9(8)12/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNSMZAKTCXHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622216 | |

| Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753479-56-0 | |

| Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 2-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with propargyl chloride to form the isoxazole ring.

Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the isoxazole ring or the fluorophenyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted isoxazoles with various functional groups replacing the chlorine atom.

Oxidation: Products include aldehydes or carboxylic acids derived from the chloromethyl group.

Reduction: Products include reduced derivatives of the isoxazole ring or the fluorophenyl group.

Scientific Research Applications

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies to investigate the biological activity of isoxazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

Medicine: Isoxazole derivatives are often explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chloromethyl and fluorophenyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-fluorophenyl group in the target compound may confer distinct steric effects compared to para-substituted analogs (e.g., 4-fluorophenyl), influencing binding to biological targets .

- Halogen Effects : Chlorine at C3 (chloromethyl) increases electrophilicity, enabling nucleophilic substitution reactions, whereas fluorine on the phenyl ring enhances metabolic stability .

- Synthetic Yields : Compounds with electron-withdrawing groups (e.g., nitro in 3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole) often require harsher conditions, reducing yields compared to fluorinated derivatives .

Key Observations :

- Enzyme Inhibition : Chlorophenyl derivatives (e.g., 3-(4-Chlorophenyl)isoxazole) exhibit stronger enzyme inhibition than fluorophenyl analogs, likely due to chlorine’s higher electronegativity and larger atomic radius .

- Antifungal Activity : Nitro and chloro substituents enhance fungicidal potency, as seen in 3-(2-Chlorophenyl)-5-(4-nitrophenyl)isoxazole, which outperforms the reference fungicide quintozene .

- Anti-inflammatory Effects : Fluorine at the ortho position (as in the target compound’s 2-fluorophenyl group) correlates with significant anti-inflammatory activity, possibly due to improved bioavailability .

Physicochemical Properties

- Solubility and Reactivity: The chloromethyl group increases hydrophobicity compared to hydroxyl or methoxy analogs (e.g., (3-(2-Fluorophenyl)isoxazol-5-yl)methanol in ). This may enhance membrane permeability but reduce aqueous solubility .

- Thermal Stability : Melting points for 3-phenyl-5-(aryl)isoxazoles range widely (120–160°C), influenced by substituent symmetry and intermolecular interactions (e.g., halogen bonding) .

Biological Activity

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole is a compound that has garnered attention due to its significant biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications.

The compound features a chloromethyl group and a fluorophenyl substituent, which contribute to its reactivity and biological activity. The synthesis typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine, followed by treatment with formaldehyde. This method allows for the generation of high yields of the desired isoxazole derivative under optimized conditions.

Table 1: Comparison of Similar Isoxazole Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Chloromethyl and fluorophenyl groups | Inhibits COX-2 |

| 5-(2-Fluorophenyl)isoxazole | Only fluorophenyl substituent | Lacks chloromethyl reactivity |

| 3-(Trifluoromethyl)-5-phenylisoxazole | Trifluoromethyl instead of chloromethyl | Potentially different biological activity |

| 3-Methyl-5-(2-fluorophenyl)isoxazole | Methyl substitution at the 3-position | Altered electronic properties |

Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis in cancer cells .

In a comparative study, it was observed that this compound induced G2-M phase arrest in a lower percentage of cells compared to doxorubicin, a well-known chemotherapeutic agent. However, it still demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anti-cancer agent .

Anti-Inflammatory Properties

Moreover, the compound acts as an inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory process. By inhibiting COX-2, it reduces prostaglandin synthesis, which is crucial for inflammation and pain management. This property suggests its potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Tumor Growth Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells. For instance, it showed IC50 values comparable to those of established anticancer drugs like doxorubicin across various cell lines .

- COX-2 Inhibition : A study highlighted that the compound effectively reduced COX-2 activity in human fibroblast cells, leading to decreased levels of inflammatory markers such as prostaglandins.

Future Directions

Further research is needed to fully elucidate the interaction profile of this compound with other biological molecules and pathways. Investigating its pharmacokinetics and bioavailability will also be critical for developing it into a viable therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.